4-(aminosulfonyl)-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
4-sulfamoylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S2/c6-5(8)4-1-3(2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRIMLCOXCRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key Observations :
- Chlorine and Hydroxy Groups (e.g., 4f ) increase molecular weight and melting points due to enhanced intermolecular interactions (e.g., hydrogen bonding) .
- Bulkier Substituents (e.g., benzoyl in 14 ) reduce yields (40%) compared to simpler derivatives (67–75%) due to steric hindrance during synthesis .
- Sulfur-Containing Moieties (e.g., dithiane in 22 ) may improve antimicrobial activity by disrupting bacterial membranes .
Key Findings :
- Antimicrobial Potency : Chromene derivatives (e.g., 17 ) show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to base thiophenecarboxamides, likely due to planar chromene systems improving membrane interaction .
- Enzyme Inhibition : Pyrazole derivatives (e.g., 4d ) exhibit higher carbonic anhydrase inhibition, attributed to the synergistic effect of sulfamoyl and hydroxy groups .
- Structural Misassignments : A pyridazinecarboxamide analog (10d ) was misreported in prior studies, emphasizing the need for rigorous NMR/LC-MS validation during comparisons .
Q & A
Q. What are the recommended methodologies for synthesizing 4-(aminosulfonyl)-2-thiophenecarboxamide and ensuring reproducibility?
The synthesis typically involves multi-step reactions, including sulfonylation and carboxamide formation. A validated protocol includes:
- Step 1 : Sulfonylation of the thiophene precursor using sulfonic acid derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Step 2 : Carboxamide coupling via activation with EDC/HOBt or DCC, followed by reaction with an amine source .
- Characterization : Confirm structure using H NMR (e.g., aromatic protons at δ 7.47–7.86 ppm for sulfonamide and thiophene groups) and LCMS (observed [M+H] at m/z 297.4) .
Q. How should researchers address solubility challenges during biological assays?
- Solvent Selection : Use DMSO for initial stock solutions (≤10 mM), followed by dilution in PBS or cell culture media.
- Surfactant Addition : For in vivo studies, employ Tween-80 or cyclodextrins to enhance bioavailability .
- Validation : Confirm stability via HPLC over 24 hours at 37°C to rule out precipitation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : Assign peaks for sulfonamide (-SONH) and carboxamide (-CONH-) groups.
- LCMS/HRMS : Verify molecular ion ([M+H]) and isotopic pattern.
- IR : Confirm sulfonamide S=O stretches (1150–1350 cm) and carboxamide C=O (1650–1700 cm) .
Advanced Research Questions
Q. How can structural modifications improve target selectivity in antimicrobial studies?
Q. What computational approaches predict interaction profiles with biological targets?
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Hypothesis Testing :
- Experimental Redesign : Use pharmacokinetic profiling (C, AUC) to correlate exposure levels with efficacy .
Q. What strategies optimize reaction yields in large-scale synthesis?
Q. Data Contradiction Analysis Example :
| Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Room Temperature | 45 | 85 | Side product (hydrolysis) |
| 0–5°C, Slow Addition | 69 | 97 | No detectable impurities |
| Reference: |
Methodological Best Practices
- Replication : Document reaction parameters (e.g., solvent grade, humidity) to minimize batch variability .
- Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 11326010) for structural confirmation .
- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
